molecular formula C15H26ClNO5 B14465053 Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-(oxiran-2-ylmethyl)azanium;methyl prop-2-enoate;chloride CAS No. 65859-28-1

Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-(oxiran-2-ylmethyl)azanium;methyl prop-2-enoate;chloride

Cat. No.: B14465053
CAS No.: 65859-28-1
M. Wt: 335.82 g/mol
InChI Key: AZKKHEQLSQSULF-UHFFFAOYSA-M
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Description

Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-(oxiran-2-ylmethyl)azanium;methyl prop-2-enoate;chloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes an azanium group, an oxirane ring, and a methyl prop-2-enoate moiety. These functional groups contribute to its reactivity and versatility in different chemical reactions.

Properties

CAS No.

65859-28-1

Molecular Formula

C15H26ClNO5

Molecular Weight

335.82 g/mol

IUPAC Name

dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-(oxiran-2-ylmethyl)azanium;methyl prop-2-enoate;chloride

InChI

InChI=1S/C11H20NO3.C4H6O2.ClH/c1-9(2)11(13)14-6-5-12(3,4)7-10-8-15-10;1-3-4(5)6-2;/h10H,1,5-8H2,2-4H3;3H,1H2,2H3;1H/q+1;;/p-1

InChI Key

AZKKHEQLSQSULF-UHFFFAOYSA-M

Canonical SMILES

CC(=C)C(=O)OCC[N+](C)(C)CC1CO1.COC(=O)C=C.[Cl-]

Related CAS

65859-28-1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-(oxiran-2-ylmethyl)azanium;methyl prop-2-enoate;chloride typically involves multiple steps. One common method includes the reaction of dimethylamine with 2-(2-methylprop-2-enoyloxy)ethyl chloride to form the intermediate compound. This intermediate is then reacted with an epoxide, such as oxirane, under controlled conditions to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts and other additives may be used to enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-(oxiran-2-ylmethyl)azanium;methyl prop-2-enoate;chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, where the chloride ion can be replaced by other nucleophiles like hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-(oxiran-2-ylmethyl)azanium;methyl prop-2-enoate;chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactive functional groups.

Mechanism of Action

The mechanism by which Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-(oxiran-2-ylmethyl)azanium;methyl prop-2-enoate;chloride exerts its effects involves interactions with various molecular targets. The azanium group can form ionic bonds with negatively charged sites on proteins or nucleic acids, while the oxirane ring can undergo ring-opening reactions with nucleophiles. These interactions can modulate biological pathways and influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl anthranilate: Similar in having a dimethyl group but differs in its aromatic structure.

    Methyl 2,2-dimethylpropanoate: Shares the methyl propanoate moiety but lacks the azanium and oxirane groups.

Uniqueness

Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-(oxiran-2-ylmethyl)azanium;methyl prop-2-enoate;chloride is unique due to its combination of functional groups, which confer distinct reactivity and versatility. Its ability to participate in a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry.

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